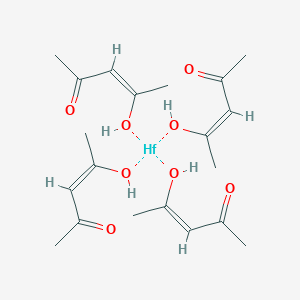

铪;(Z)-4-羟基戊-3-烯-2-酮

描述

Hafnium(IV) acetylacetonate is a useful research compound. Its molecular formula is C20H32HfO8 and its molecular weight is 578.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality hafnium(IV) acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hafnium(IV) acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属有机框架 (MOFs)

基于铪的 MOFs 由于其独特的优异特性,如化学稳定性、热稳定性和机械稳定性以及酸性,被证明在实际应用中极具潜力 . 它们已应用于各种领域,包括膜开发、各种类型的催化反应、核废料处理中的辐照吸收、水生产和废水处理 .

超级合金的生产

铪化合物常用于生产超级合金 . 这些超级合金通常用于喷气发动机和燃气轮机等高温应用。

非易失性存储器 (NVM) 器件

基于萤石结构 HZO 的反铁电体因其在 NVM 器件中的潜在应用而被研究 . 这些器件的优势包括更低的能量势垒、更高的切换速度和均匀的相位分布 .

聚合物生产的催化剂

乙酰丙酮铪用作聚对苯二甲酸丁二醇酯 (PBT) 的生产催化剂 . 这种聚合物在纺织工业和电子元件制造中有着广泛的应用。

纳米颗粒研究的前驱体

包括乙酰丙酮铪在内的金属乙酰丙酮酸盐已被用作纳米颗粒研究的前驱体 . 它们也已应用于高分子科学和催化 .

电子器件

铪化合物用于制造电子器件 . 这是由于它们具有独特的特性,例如高熔点以及良好的导热性和导电性。

催化和光学

作用机制

Target of Action

Hafnium-based compounds, such as hafnium(IV) acetylacetonate, primarily target the formation of metal-organic frameworks (MOFs) . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .

Mode of Action

The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner . Hafnium tends to form inorganic compounds in the oxidation state of +4 . Halogens react with it to form hafnium tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .

Biochemical Pathways

The immense availability of tunable ligands of different lengths and functionalities gives rise to robust molecular porosity ranging from several angstroms to nanometers . This allows for the creation of a large family of MOFs, with hafnium-based MOFs demonstrating high promise for practical applications due to their unique characteristics .

Pharmacokinetics

The physical properties of hafnium, such as its high melting point and boiling point , suggest that it may have a low bioavailability due to its low solubility

Result of Action

The result of the action of hafnium-based compounds is the formation of stable MOFs with a wide range of potential applications . For example, hafnium oxide nanoparticles have been synthesized for use as computed tomography (CT) contrast agents due to their high X-ray attenuation and low cost .

Action Environment

The action of hafnium-based compounds can be influenced by environmental factors such as temperature . Higher temperatures can induce reactions with oxygen, nitrogen, carbon, boron, sulfur, and silicon . The stability of hafnium-based compounds also makes them suitable for use in a variety of environments .

生化分析

Biochemical Properties

Hafnium-based nanomaterials have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .

Molecular Mechanism

It is known that the complex has a square antiprismatic geometry with eight nearly equivalent Hf-O bonds

属性

IUPAC Name |

hafnium;4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRUSXFSJAEXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32HfO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the benefits of using hafnium(IV) acetylacetonate as a cathode buffer layer in polymer solar cells?

A1: Using hafnium(IV) acetylacetonate (Hf(acac)4) as a cathode buffer layer (CBL) in polymer solar cells leads to several improvements:

- Enhanced Energy Level Alignment: Hf(acac)4 optimizes the energy level alignment between the photoactive layer and the cathode contact. [] This improved alignment facilitates more efficient electron extraction and transport.

- Reduced Interfacial Barriers: Hf(acac)4 minimizes interfacial traps and barriers that arise from incompatibility between the photoactive layer and the cathode. [] This smoother interface allows for better charge carrier movement.

- Improved Device Performance: The use of Hf(acac)4 as a CBL results in a simultaneous increase in short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). [] These improvements collectively contribute to enhanced power conversion efficiencies (PCEs) in the solar cells.

Q2: How does the deposition method of hafnium(IV) acetylacetonate affect its properties for thin film applications?

A2: The abstract focusing on thin film deposition highlights that hafnium(IV) acetylacetonate (Hf(acac)4) is a suitable precursor for metal-organic chemical vapor deposition (MOCVD). [] This technique allows for the controlled growth of hafnium dioxide thin films. The study demonstrates that Hf(acac)4 exhibits favorable thermal decomposition properties, volatilizing completely at 245 °C. [] This characteristic makes it suitable for MOCVD, leading to the formation of high-quality thin films with desired crystalline structure and morphology.

Q3: What analytical techniques are used to characterize hafnium(IV) acetylacetonate and its resulting thin films?

A3: Several analytical techniques are employed to characterize both Hf(acac)4 and the resulting thin films:

- Elemental Analysis and Infrared Spectroscopy: These techniques confirm the successful synthesis and purity of Hf(acac)4. []

- Thermogravimetric Analysis: This method determines the thermal decomposition properties of Hf(acac)4 under a nitrogen atmosphere. []

- X-ray Diffraction (XRD): XRD analysis reveals the crystalline structure of the deposited hafnium dioxide thin films. []

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of the thin film surface. []

- Scanning Electron Microscopy (SEM): SEM allows for the visualization and analysis of the surface morphology and grain structure of the thin films. []

- Ultraviolet Photoemission Spectroscopy (UPS) and Scanning Kelvin Probe Microscopy (SKPM): These techniques are used to investigate the energy level alignment and interfacial dipole formation in polymer solar cells incorporating Hf(acac)4 as a CBL. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。